

Application Note & Protocol Guide: Comprehensive Characterization of 4-Fluoro-2-phenylbenzoic acid

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Compound of Interest

Compound Name: 4-Fluoro-2-phenylbenzoic acid

Cat. No.: B1341146

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Introduction

4-Fluoro-2-phenylbenzoic acid, a fluorinated biphenyl carboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom and a phenyl ring onto the benzoic acid core imparts unique physicochemical properties that can influence biological activity, metabolic stability, and material characteristics. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its behavior in various matrices. This guide provides a detailed overview of the key analytical techniques and step-by-step protocols for the robust characterization of **4-Fluoro-2-phenylbenzoic acid**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Fluoro-2-phenylbenzoic acid** is critical for method development, particularly in chromatography and sample preparation.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ FO ₂	PubChem[1]
Molecular Weight	216.21 g/mol	Calculated
Appearance	White to off-white solid	Typical for similar compounds
Melting Point	~220-225 °C	Estimated from Biphenyl-4-carboxylic acid
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water	Inferred from related structures[2]

Note: Experimental data for **4-Fluoro-2-phenylbenzoic acid** is not widely published. The melting point is an estimation based on the structurally similar biphenyl-4-carboxylic acid. Solubility is inferred from the general characteristics of benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of **4-Fluoro-2-phenylbenzoic acid**. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values are all key pieces of the structural puzzle.

Expected ¹H NMR Spectral Features:

- **Aromatic Protons:** The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine substitution and the biphenyl twist will lead to complex splitting patterns.

- Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **4-Fluoro-2-phenylbenzoic acid** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak. Integrate all peaks and assign the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

Expected ¹³C NMR Spectral Features:

- Carboxylic Carbonyl Carbon: A signal in the downfield region (δ 165-185 ppm).
- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.

- Instrumentation: Use the same NMR spectrometer.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

^{19}F NMR Spectroscopy

Principle: ^{19}F NMR is highly specific for fluorine-containing compounds and provides information about the chemical environment of the fluorine atom.

Expected ^{19}F NMR Spectral Features:

- A single signal is expected for the fluorine atom, with its chemical shift being indicative of its electronic environment.

Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Use an NMR spectrometer equipped with a fluorine probe.
- Data Acquisition: Acquire a proton-decoupled ^{19}F NMR spectrum.
- Data Processing: Process the data and reference the chemical shift to an appropriate standard (e.g., CFCl_3).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups.

Expected IR Spectral Features:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm^{-1} .^[3]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm^{-1} .^[4]
- C-F Stretch: An absorption in the region of 1000-1400 cm^{-1} .
- Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm^{-1} region.

Protocol:

- Sample Preparation:
 - Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in **4-Fluoro-2-phenylbenzoic acid**.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectral Features:

- Molecular Ion Peak (M^+): A peak corresponding to the molecular weight of the compound ($m/z = 216.21$).^[5]
- Fragmentation Pattern: Characteristic fragments will be observed due to the loss of functional groups. For benzoic acids, common fragments include the loss of $-OH$ ($M-17$) and $-COOH$ ($M-45$). The biphenyl linkage may also lead to specific fragmentation patterns.^[5]

Protocol:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase volatility (e.g., esterification of the carboxylic acid).^[6]
 - Liquid Chromatography-Mass Spectrometry (LC-MS): The sample can be directly introduced. Electrospray ionization (ESI) is a common ionization technique for such molecules.^[7]
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for assessing the purity of **4-Fluoro-2-phenylbenzoic acid** and for quantitative analysis.^[6]

Principle: The sample is separated based on its differential partitioning between a stationary phase (column) and a mobile phase.

Protocol:

- Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m), and a gradient pump.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm).
 - Gradient: A typical gradient could be 50-95% organic solvent over 15 minutes.
- Data Analysis:
 - Purity: Determine the area percentage of the main peak relative to all other peaks in the chromatogram.
 - Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of **4-Fluoro-2-phenylbenzoic acid** in a sample.

Thermal Analysis: Assessing Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the compound.

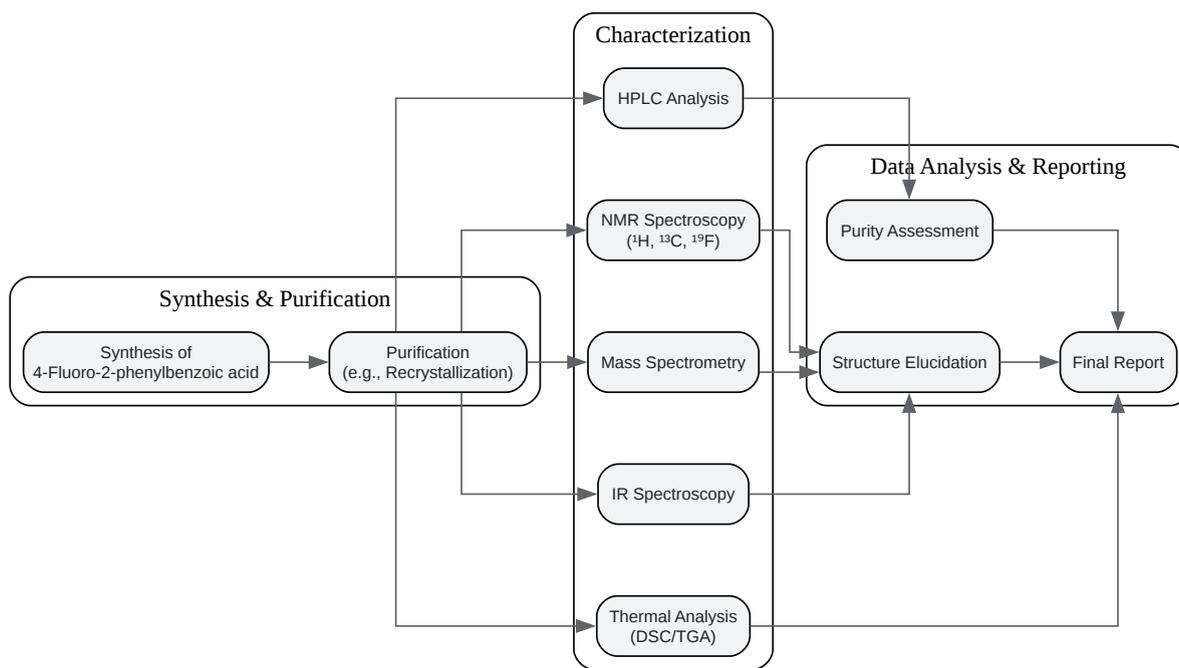
Principle:

- DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions. [8]
- TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and thermal stability.

Protocol (DSC):

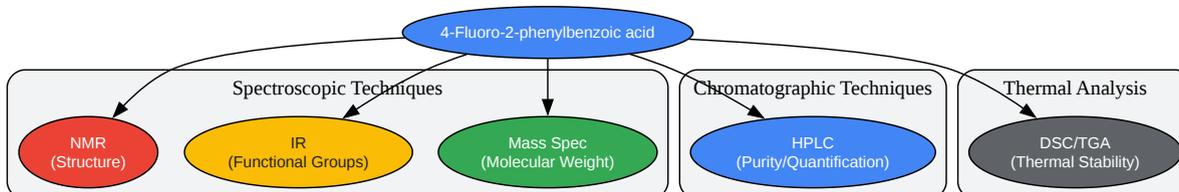
- Instrumentation: A Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
- Analysis Conditions:
 - Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
 - Temperature Range: From ambient to a temperature above the expected melting point.
- Data Analysis: Determine the onset and peak temperatures of the melting endotherm.

Experimental Workflows



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Caption: A typical experimental workflow for the synthesis, purification, and comprehensive characterization of **4-Fluoro-2-phenylbenzoic acid**.



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Caption: Key analytical techniques for the comprehensive characterization of **4-Fluoro-2-phenylbenzoic acid** and their primary applications.

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